

Core Characteristics of CNX-774

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Compound Focus: CNX-774

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The table below summarizes the fundamental biochemical and pharmacological properties of **CNX-774**:

Property	Description
Primary Known Target	Bruton's Tyrosine Kinase (BTK) [1] [2]
Mechanism	Irreversible, covalent binder [1] [3]
Covalent Bond Site	Cysteine 481 (Cys-481) in the ATP-binding pocket of BTK [1] [2] [4]
Potency (IC ₅₀)	<1 nM (enzyme assay); 1-10 nM (cellular assays) [1] [2]
Oral Availability	Yes [1] [2]
Molecular Weight	499.5 g/mol [1] [2]
Chemical Formula	C ₂₆ H ₂₂ FN ₇ O ₃ [1] [2]

Dual Mechanisms of Action

CNX-774 exhibits a dual mechanism of action, involving its intended target and a separate, therapeutically valuable off-target activity.

Primary Mechanism: BTK Inhibition

CNX-774 was designed as a **covalent BTK inhibitor**. The inhibitor forms a permanent covalent bond with the Cys-481 residue of BTK, leading to sustained suppression of B-cell receptor signaling pathways [1] [3] [4]. The crystal structure of the BTK-**CNX-774** complex (PDB ID: 5P9K) confirms this binding mode [4].

Secondary Mechanism: ENT1 Blockade in Cancer

Recent research has revealed that **CNX-774**'s ability to **block ENT1** is key to its efficacy in overcoming drug resistance [5] [6]. The following diagram illustrates how this dual inhibition overcomes resistance in pancreatic cancer cells.

This diagram illustrates how **CNX-774** blocks the ENT1 salvage pathway, which cancer cells use to resist DHODH inhibitors like Brequinar. By inhibiting both pathways, **CNX-774** induces profound pyrimidine depletion and cell death [5] [6].

Experimental Data & Research Findings

Key experimental findings that highlight the therapeutic potential of **CNX-774**, particularly in combination therapy, are summarized below.

Study Focus	Key Findings	Experimental Model
Overcoming BQ Resistance	CNX-774 (100 nM) synergized with Brequinar (25 µM), causing profound cell viability loss and pyrimidine nucleotide depletion in resistant PDAC cells [5].	S2-013 and other PDAC cell lines <i>in vitro</i> [5].
BTK-Independent Effect	The synergistic effect with BQ was independent of BTK inhibition and directly attributable to ENT1 blockade [5] [6].	Genetic and pharmacologic validation [5].
In Vivo Efficacy	Combined DHODH and ENT1 targeting dramatically suppressed tumor growth and prolonged survival [5] [6].	Immunocompetent, orthotopic mouse model of PDAC [5].

Detailed Experimental Protocols

The key experiments that identified and validated **CNX-774**'s activity are detailed below for experimental replication.

Kinase Inhibitor Combination Screen

This screen identified **CNX-774** as a potent sensitizer to DHODH inhibition [5].

- **Cell Seeding:** S2-013 pancreatic cancer cells were seeded in 96-well plates (2×10^3 cells/well) and allowed to equilibrate overnight.
- **Compound Treatment:** Cells were treated with compounds from a kinase inhibitor library (100 nM final concentration) alongside either **25 μ M Brequinar (BQ)** or a DMSO vehicle control.
- **Viability Assessment:** After 72 hours, cell viability was quantified using the **CellTiter-Glo Luminescent Assay**.
- **Hit Identification:** A synergy score was calculated for each kinase inhibitor as (viability under BQ + kinase inhibitor) / (viability under vehicle + kinase inhibitor). **CNX-774** was a top hit with one of the lowest scores [5].

Validation of ENT1 as the Mechanistic Target

Follow-up studies confirmed ENT1 blockade as the mechanism of action [5].

- **Genetic Knockout:** ENT1 was knocked out in PDAC cell lines using **CRISPR/Cas9** technology with lentiviral delivery of sgRNAs.
- **Phenotypic Confirmation:** ENT1 knockout cells showed:
 - Impaired uptake of exogenous uridine.
 - Profound sensitization to BQ treatment, mirroring the effect of adding **CNX-774**.
- **Conclusion:** These results confirmed that **CNX-774** overcomes resistance by inhibiting ENT1-mediated nucleoside salvage [5].

Future Research and Clinical Implications

The discovery of **CNX-774**'s ENT1 inhibitory activity revitalizes the concept of targeting nucleotide metabolism for cancer therapy. It provides strong **proof-of-concept for dual targeting of de novo**

pyrimidine synthesis (via DHODH) and the nucleoside salvage pathway (via ENT1) as a viable treatment strategy, particularly for aggressive cancers like PDAC [5] [6]. This finding also aligns with broader research efforts exploring DHODH inhibition in combination with other agents, such as BCL-XL inhibitors [7] or immune checkpoint blockade [8].

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